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Core Science & Biosynthesis

Foundational

In Vitro Metabolic Stability of 5-Methoxy-7-methylimidazo[1,2-a]pyridine: Mechanistic Insights and Optimization Workflows

Executive Summary Imidazo[1,2-a]pyridines are privileged pharmacophores embedded in a wide array of therapeutics, ranging from GABA-A receptor agonists (e.g., zolpidem, alpidem) to novel anti-tuberculosis agents (e.g., Q...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged pharmacophores embedded in a wide array of therapeutics, ranging from GABA-A receptor agonists (e.g., zolpidem, alpidem) to novel anti-tuberculosis agents (e.g., Q203/telacebec)[1][2]. The specific substitution pattern on this bicyclic core profoundly dictates a molecule's pharmacokinetic (PK) profile and half-life. This technical guide provides a comprehensive analysis of the in vitro metabolic stability of 5-methoxy-7-methylimidazo[1,2-a]pyridine , detailing the mechanistic vulnerabilities of its functional groups, rigorous self-validating experimental protocols for stability assessment, and data-driven strategies for lead optimization.

Mechanistic Basis of Metabolism

The imidazo[1,2-a]pyridine core is inherently electron-rich, making it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, and in specific structural contexts, nucleophilic attack by Aldehyde Oxidase (AO)[3][4].

  • The 7-Methyl Group: Alkyl substituents on the imidazopyridine ring, particularly methyl groups, are classic "soft spots" for [1]. For instance, the notably short half-life of the insomnia drug zolpidem ( t1/2​ = 2 h) is directly attributed to the rapid oxidation of its methyl groups, a stark contrast to heavily halogenated analogs like alpidem[2].

  • The 5-Methoxy Group: Methoxy groups on heteroaromatic rings are highly prone to CYP-mediated O-demethylation. This reaction strips the methyl group to expose a reactive phenolic/enolic hydroxyl group, which acts as an immediate substrate for rapid Phase II clearance via glucuronidation[3].

  • Ring Oxidation: While electron-deficient heteroaryls generally resist CYP450, they become vulnerable to AO. However, the electron-rich nature of the imidazo[1,2-a]pyridine core generally dictates that CYP-driven Phase I clearance outpaces AO-mediated oxidation[4].

MetabolicPathways Parent 5-Methoxy-7-methyl imidazo[1,2-a]pyridine CYP_ODemeth CYP450 O-Demethylation Parent->CYP_ODemeth Attacks 5-OMe CYP_Hydrox CYP450 Aliphatic Hydroxylation Parent->CYP_Hydrox Attacks 7-Me Metab1 5-Hydroxy-7-methyl imidazo[1,2-a]pyridine CYP_ODemeth->Metab1 Metab2 5-Methoxy-7-hydroxymethyl imidazo[1,2-a]pyridine CYP_Hydrox->Metab2 Phase2 Phase II Glucuronidation Clearance Renal/Biliary Clearance Phase2->Clearance Metab1->Phase2 Metab2->Phase2

Primary Phase I and Phase II metabolic pathways of 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To accurately quantify the intrinsic clearance ( CLint​ ) of 5-methoxy-7-methylimidazo[1,2-a]pyridine, human liver microsomes (HLM) and mouse liver microsomes (MLM) are employed. The protocol below embeds causality into every step to ensure a closed, self-validating system[3].

Step-by-Step Protocol:

  • Preparation of Master Mix:

    • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ and 0.5 mg/mL microsomal protein (HLM or MLM).

    • Causality: The physiological pH and magnesium ions are critical cofactors for maintaining the structural integrity and catalytic activity of CYP enzymes.

  • Compound Addition & Pre-incubation:

    • Action: Spike 5-methoxy-7-methylimidazo[1,2-a]pyridine (final concentration: 1 µM, DMSO < 0.1% v/v) into the master mix. Pre-incubate at 37°C for 5 minutes.

    • Causality: Keeping the substrate concentration strictly below the Michaelis-Menten constant ( Km​ ) ensures first-order kinetics, which is mathematically mandatory for accurate CLint​ calculation. DMSO is restricted to <0.1% to prevent solvent-induced CYP inhibition.

  • Reaction Initiation:

    • Action: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: NADPH provides the reducing equivalents required for CYP450-mediated oxidation. A regenerating system is preferred over direct NADPH addition to maintain steady-state cofactor levels throughout the 60-minute assay.

  • Quenching & Extraction:

    • Action: At predetermined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction, while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Control Validations (The Self-Validating Loop):

    • Action: Run parallel incubations without NADPH (Negative Control) and with known high-clearance drugs like verapamil or dextromethorphan (Positive Controls).

    • Causality: The negative control rules out chemical instability in the buffer, while positive controls validate the metabolic viability of the microsomal batch. If the positive control fails to clear, the entire assay is mathematically voided.

AssayWorkflow Prep 1. Preparation Buffer + Microsomes Incubate 2. Incubation Add Compound + NADPH Prep->Incubate 37°C Quench 3. Quenching Cold ACN + IS Incubate->Quench Time points Analyze 4. LC-MS/MS Quantify Parent Quench->Analyze Centrifuge Data 5. Data Processing Calculate CL_int Analyze->Data Peak Area Ratio

Step-by-step workflow for the microsomal stability assay and intrinsic clearance calculation.

Quantitative Data & Comparative Stability

The simultaneous presence of a methoxy and a methyl group renders 5-methoxy-7-methylimidazo[1,2-a]pyridine highly susceptible to rapid clearance. Table 1 summarizes the comparative in vitro metabolic stability profiles based on structural analogs and established literature precedents[1][2].

Table 1: Comparative In Vitro Metabolic Stability (HLM/MLM)

Compound / PharmacophoreModificationHLM t1/2​ (min)MLM t1/2​ (min)Primary Metabolic Liability
5-OMe-7-Me-Imidazo[1,2-a]pyridine Parent< 15< 107-Me Hydroxylation, 5-OMe Demethylation
Zolpidem 6-Me, 4-Me-phenyl2218Methyl Hydroxylation[2]
Alpidem 6-Cl, 4-Cl-phenyl> 120> 120Metabolically Stable (Halogenated)[2]
Q203 Core Analog 7-Cl, 4-OCF3-phenyl> 60> 60Metabolically Stable[1]

Optimization Strategies: Scaffold Hopping and Steric Shielding

To overcome the inherent metabolic liabilities of 5-methoxy-7-methylimidazo[1,2-a]pyridine, medicinal chemists employ several rational design strategies:

  • Fluorine/Halogen Substitution: Replacing the 7-methyl group with a trifluoromethyl ( −CF3​ ) or chlorine atom drastically reduces lipophilicity and chemically blocks the site of CYP-mediated oxidation. This strategy was pivotal in the development of long-acting imidazopyridines like alpidem[2] and the clinical anti-TB drug Q203[1][5].

  • Isosteric Replacement (Scaffold Hopping): If the imidazo[1,2-a]pyridine core undergoes rapid Phase I metabolism, transitioning to an imidazo[1,2-a]pyrimidine or pyrazolo[1,5-a]pyridine core can alter the electron density, rendering the ring less susceptible to CYP450[2][4]. However, researchers must monitor for compensatory increases in when introducing additional nitrogen atoms[4].

  • Steric Hindrance: Introducing bulky substituents adjacent to the 5-methoxy group can sterically hinder the CYP enzyme's access to the oxygen lone pairs, thereby reducing the rate of O-demethylation[3].

References

[1] Title: Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

[4] Title: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

[5] Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Advances URL: [Link]

Sources

Exploratory

Physicochemical properties of 5-Methoxy-7-methylimidazo[1,2-a]pyridine

Physicochemical Profiling and Synthetic Methodology of 5-Methoxy-7-methylimidazo[1,2-a]pyridine: A Technical Whitepaper Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Methodology of 5-Methoxy-7-methylimidazo[1,2-a]pyridine: A Technical Whitepaper

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous therapeutics, including the hypnotic zolpidem and the cardiotonic olprinone[1]. As a Senior Application Scientist, I frequently evaluate how specific functional group modifications alter a core's physicochemical behavior and target engagement. 5-Methoxy-7-methylimidazo[1,2-a]pyridine (CAS: 377779-75-4) represents a highly specialized derivative where electron-donating groups fundamentally shift the molecule's electronic and pharmacokinetic profile, making it a highly attractive target for central nervous system (CNS) drug discovery[2].

Structural Significance & Core Properties

The parent imidazo[1,2-a]pyridine is a weakly basic, aromatic heterocycle[3]. The introduction of a 5-methoxy group and a 7-methyl group introduces both critical steric and electronic effects:

  • Electronic Push-Pull: The methoxy group acts as a strong electron-donating group via resonance (+R effect). This increases the electron density across the conjugated π -system, often resulting in a red-shift in optical properties and increased basicity of the bridgehead nitrogen[1].

  • Steric & Lipophilic Tuning: The 7-methyl group adds lipophilic bulk without violating Lipinski's Rule of Five, improving membrane permeability while maintaining a low molecular weight.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Formula C9H10N2ODefines the structural baseline.
Molecular Weight 162.19 g/mol Low MW ensures a high probability of oral bioavailability.
Topological Polar Surface Area 26.53 ŲTPSA < 90 Ų strongly predicts excellent Blood-Brain Barrier (BBB) penetration.
LogP (Estimated) ~1.8Optimal lipophilicity for passive transcellular diffusion.
pKa (Conjugate Acid) ~6.8 - 7.2Weak base; ensures pH-dependent aqueous solubility in the GI tract.
H-Bond Donors / Acceptors 0 / 3Limits the desolvation energy penalty during receptor binding.

Pharmacokinetic Implications (ADME)

The physicochemical properties of 5-Methoxy-7-methylimidazo[1,2-a]pyridine dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The lack of hydrogen bond donors and a highly lipophilic core drive rapid gastrointestinal absorption, while the weak basicity ensures it remains partially unionized in the intestinal tract for optimal uptake.

ADME MW Low MW (162.19) & TPSA (26.53 Ų) Abs Rapid GI Absorption (High Permeability) MW->Abs BBB BBB Penetration (CNS Target Potential) MW->BBB pKa Weak Base (pKa ≈ 6.8 - 7.2) pKa->Abs Unionized in Intestine Sol pH-Dependent Aqueous Solubility pKa->Sol Lip Moderate Lipophilicity (LogP ≈ 1.8) Lip->Abs Lip->BBB

Figure 1: Causal relationship between physicochemical properties and ADME profile.

Self-Validating Synthetic Protocol: The Chichibabin Reaction

To synthesize 5-Methoxy-7-methylimidazo[1,2-a]pyridine, we employ a modified Chichibabin cyclization. This protocol is designed as a self-validating system, incorporating in-process controls to ensure mechanistic fidelity and product purity.

Causality of Experimental Choices:
  • Starting Material: 6-Methoxy-4-methylpyridin-2-amine (CAS: 51564-94-4) provides the pre-functionalized pyridine ring[4].

  • Electrophile: 2-Chloroacetaldehyde (50% aqueous) is chosen over bromoacetaldehyde for its stability and controlled reactivity, minimizing polymerization side-reactions.

  • Solvent (Ethanol): Ethanol provides an optimal reflux temperature (78°C) that delivers sufficient activation energy for the initial endocyclic nitrogen alkylation without degrading the sensitive aldehyde.

  • Base (NaHCO3): A weak base is critical during workup. Strong bases (like NaOH) can hydrolyze the methoxy group or cause residual aldehyde to undergo aldol condensation, complicating purification.

Step-by-Step Methodology:
  • Reaction Initiation: Dissolve 1.0 equivalent of 6-methoxy-4-methylpyridin-2-amine in absolute ethanol (0.5 M concentration). Add 1.2 equivalents of 2-chloroacetaldehyde (50% aqueous solution) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (80°C) for 12 hours.

    • Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot (ninhydrin active) and the appearance of a new UV-active spot (fluorescent under 254 nm) confirms intermediate formation and cyclization.

  • Quenching & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in water and slowly add saturated aqueous NaHCO3 until the pH reaches strictly 7.5 - 8.0.

    • Validation Checkpoint 2: The pH must be strictly monitored. The imidazo[1,2-a]pyridine core will remain protonated and water-soluble if the pH is too low, leading to poor extraction yields.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

Synthesis A 6-Methoxy-4-methylpyridin-2-amine + 2-Chloroacetaldehyde B Step 1: N-Alkylation Endocyclic Nitrogen Attack (EtOH, 80°C) A->B Heat / Solvent C Step 2: Cyclization Exocyclic Amine Attack on Carbonyl B->C Intermediate D Step 3: Dehydration Aromatization to Imidazo[1,2-a]pyridine C->D -H2O E Step 4: Neutralization NaHCO3 Aqueous Workup (pH 7.5-8.0) D->E Quench HCl F 5-Methoxy-7-methylimidazo[1,2-a]pyridine (Target Compound) E->F Isolation

Figure 2: Synthetic workflow and mechanistic progression of the Chichibabin reaction.

Analytical Characterization Standards

To validate the final product, the following analytical signatures are expected:

  • 1H NMR (CDCl3, 400 MHz): A distinct singlet around 3.95 ppm corresponding to the 5-methoxy protons, and a singlet near 2.35 ppm for the 7-methyl protons. The imidazole protons (C2 and C3) typically appear as two doublets between 7.4 and 7.6 ppm.

  • LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]+ pseudo-molecular ion at m/z 163.1.

References

  • PubChem | Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 | [Link]

  • The Journal of Organic Chemistry (ACS Publications) | Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes |[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) | Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines |[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Methoxy-7-methylimidazo[1,2-a]pyridine

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine Introduction Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad range of biological activities including antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern on the imidazo[1,2-a]pyridine core can significantly influence its biological activity, making the development of efficient and versatile synthetic protocols for novel analogues a key focus for researchers.

This document provides a detailed, step-by-step protocol for the synthesis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine, a specific analogue with potential for further investigation in drug discovery programs. The protocol is designed for researchers, scientists, and drug development professionals, offering both a practical guide to the synthesis and an explanation of the underlying chemical principles.

Chemical Reaction and Mechanism

The synthesis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine is typically achieved through a condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin (or Chichibabin) reaction for imidazo[1,2-a]pyridine synthesis, is a robust and widely used method for the construction of this bicyclic system.

The reaction proceeds in two main steps:

  • N-alkylation: The more nucleophilic pyridine ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine product.

The overall transformation is a classic example of a condensation reaction leading to the formation of a heterocyclic system.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progress cluster_2 Workup and Isolation cluster_3 Purification and Characterization A Combine 2-amino-4-methyl-6-methoxypyridine, chloroacetaldehyde, and ethanol in a flask B Stir the mixture at room temperature A->B Initial Mixing C Heat the reaction mixture to reflux B->C Initiate Reaction D Monitor the reaction by TLC (Thin Layer Chromatography) C->D During Reflux E Cool the reaction to room temperature D->E Completion F Concentrate the mixture under reduced pressure E->F Sequential Steps G Neutralize with saturated NaHCO3 solution F->G Sequential Steps H Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) G->H Sequential Steps I Dry the organic layer over Na2SO4 and filter H->I Sequential Steps J Purify the crude product by column chromatography I->J Purification K Characterize the final product by NMR, Mass Spectrometry, and Melting Point J->K Final Analysis

Caption: Experimental workflow for the synthesis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-4-methyl-6-methoxypyridine≥95%VariousStarting material
Chloroacetaldehyde (50 wt. % in H₂O)Reagent gradeVariousHandle in a fume hood with appropriate PPE
Ethanol (EtOH)Anhydrous, 200 proofVariousReaction solvent
Sodium Bicarbonate (NaHCO₃)ACS reagent, ≥99.7%VariousFor neutralization
Dichloromethane (DCM)ACS reagent, ≥99.5%VariousExtraction solvent
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%VariousAlternative extraction solvent & eluent
HexanesACS reagent, ≥98.5%VariousEluent for chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeVariousDrying agent
Silica Gel60 Å, 230-400 meshVariousFor column chromatography

Instrumentation

  • Round-bottom flasks and appropriate glassware

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Melting point apparatus

Step-by-Step Synthesis Protocol

1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methyl-6-methoxypyridine (1.0 eq).

  • Add anhydrous ethanol (approximately 10 mL per 1 g of the aminopyridine).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add chloroacetaldehyde (1.2 eq, 50 wt. % solution in water) to the reaction mixture dropwise using a syringe or dropping funnel. A slight exothermic reaction may be observed.

2. Reaction Progression

  • After the addition is complete, attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes).

    • Spot the starting material and the reaction mixture on a TLC plate.

    • Visualize the spots under a UV lamp. The reaction is complete when the starting aminopyridine spot is no longer visible. The reaction time can vary but is typically in the range of 4-12 hours.

3. Workup and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the resulting residue, add deionized water and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification

  • The crude product is purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Methoxy-7-methylimidazo[1,2-a]pyridine as a solid.

5. Characterization

  • The structure and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Melting Point: To assess the purity of the compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Chloroacetaldehyde is toxic and a lachrymator; handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • Gudmundsson, K. S., Johns, B. A., & Weatherhead, J. (2009). Substituted Imidazo[1,2-a]pyridines and Related Fused Imidazole Bicyclic Compounds and Their Use as HIV Replication Inhibitors.
  • Liras, S., et al. (2010). Discovery of a Potent and Orally Bioavailable Imidazo[1,2-a]pyridine Glucagon Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(5), 209-213. [Link]

  • Tschitschibabin, A. E. (1924). Über die Synthese von Imidazo[1,2-a]pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(10), 2092-2101.
Application

Application Note: In Vivo Pharmacokinetic and Efficacy Dosing Protocols for 5-Methoxy-7-methylimidazo[1,2-a]pyridine-Based Kinase Inhibitors

Target Audience: Preclinical Researchers, Pharmacologists, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Mechanistic Rationale The imidazo[1,2-a]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged bicyclic core in modern medicinal chemistry. Its planar conformation and nitrogen heteroatoms make it an ideal hinge-binding motif for ATP-competitive kinase inhibitors[1]. Specifically, derivatives built upon the 5-Methoxy-7-methylimidazo[1,2-a]pyridine core have shown exceptional promise as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[2].

Causality in Scaffold Design: The substitution pattern on this specific core is not arbitrary. The methoxy group at the C5 position acts as a critical hydrogen bond acceptor, interacting with the kinase hinge region, while the C7 methyl group provides a hydrophobic vector that enhances binding affinity and target residence time[2]. Furthermore, this specific electron-donating configuration modulates the basicity (pKa) of the bridgehead nitrogen, which directly improves the compound's metabolic stability and oral bioavailability compared to unsubstituted analogs[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Effect Apoptosis & Cell Cycle Arrest mTOR->Effect Inhibits Apoptosis Inhibitor 5-Methoxy-7-methyl imidazo[1,2-a]pyridine Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR

Figure 1: Mechanism of action of imidazo[1,2-a]pyridine derivatives inhibiting the PI3K/mTOR pathway.

Formulation & Stability Matrix

Imidazo[1,2-a]pyridines are typically moderately lipophilic (BCS Class II) and require optimized vehicles to prevent in vivo precipitation, which would otherwise lead to erratic absorption profiles[4].

Self-Validating Step: Always prepare a vehicle-only control group to ensure the excipients (e.g., DMSO/PEG) do not induce baseline toxicity or alter the pharmacokinetic baseline.

RouteRecommended Formulation VehicleRationale for SelectionMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineCo-solvents maintain the lipophilic core in solution; Tween 80 prevents micelle aggregation in the bloodstream.5 mL/kg
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterCreates a uniform micro-suspension. The viscosity of MC prevents rapid settling of the compound in the GI tract.10 mL/kg

Protocol I: In Vivo Pharmacokinetic (PK) Profiling

To accurately model the half-life ( t1/2​ ) and oral bioavailability ( F% ) of 5-Methoxy-7-methylimidazo[1,2-a]pyridine derivatives, a crossover or parallel-group PK study in rodents is required[4].

Step-by-Step Methodology:
  • Animal Preparation: Fast male CD-1 mice (20-25 g) for 12 hours prior to oral dosing to eliminate food-effect variables on absorption. IV groups may remain fed.

  • Dosing Execution:

    • IV Group: Administer 1.0 to 3.0 mg/kg via slow tail-vein injection (over 30 seconds) to prevent acute Cmax-driven cardiovascular toxicity.

    • PO Group: Administer 10.0 to 30.0 mg/kg via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Sampling (Self-Validating System):

    • Collect 50 µL of blood via the submandibular vein into K2-EDTA coated tubes at precisely: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The 0.08h (5 min) timepoint is critical for IV to capture the initial distribution phase (Alpha phase), while the 24h point ensures accurate calculation of the terminal elimination phase (Beta phase)[5].

  • Sample Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract 20 µL of plasma.

  • Protein Precipitation & LC-MS/MS: Add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex and centrifuge. Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Protocol II: In Vivo Xenograft Efficacy Model

Once desirable PK parameters are confirmed, the compound is advanced to a tumor xenograft model. For PI3K/mTOR dual inhibitors, the HCT116 (Colorectal Carcinoma) or A2780 (Ovarian) cell lines are industry standards due to their high sensitivity to PI3K pathway inhibition[1][2].

Step-by-Step Methodology:
  • Tumor Inoculation: Harvest HCT116 cells in the exponential growth phase. Resuspend 5×106 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

    • Causality: Matrigel provides a localized extracellular matrix that drastically improves the initial tumor "take rate" and ensures uniform vascularization.

  • Implantation: Inject the cell suspension subcutaneously into the right flank of athymic nude mice (nu/nu).

  • Randomization (Quality Control): Do not dose immediately. Wait 7-10 days until tumors reach an average volume of 100–150 mm³. Randomize mice into groups (n=8) to ensure the starting baseline is statistically identical across cohorts.

  • Dosing Regimen: Administer the 5-Methoxy-7-methylimidazo[1,2-a]pyridine derivative orally (PO) once daily (QD) at 15 mg/kg and 30 mg/kg for 21 days. Include a vehicle control and a positive control (e.g., Copanlisib or Alpelisib).

  • Endpoint Analysis: Measure tumor dimensions using digital calipers thrice weekly. Calculate Tumor Volume ( V ) using the formula: V=0.5×length×width2 .

Workflow Prep Formulation & Stability Testing PK In Vivo PK Profiling (IV & PO) Prep->PK Xenograft Tumor Inoculation (HCT116 / A2780) PK->Xenograft PK/PD Modeling Dosing Efficacy Dosing (21 Days PO) Xenograft->Dosing Analysis Endpoint Analysis (TGI & LC-MS/MS) Dosing->Analysis

Figure 2: Standardized in vivo workflow for evaluating imidazo[1,2-a]pyridine compounds.

Quantitative Data Presentation

The following table represents the target pharmacokinetic profile of an optimized 5-Methoxy-7-methylimidazo[1,2-a]pyridine derivative required to justify advancement into efficacy models[4][5].

ParameterIV Dosing (2 mg/kg)PO Dosing (20 mg/kg)Target Threshold for Efficacy
Cmax​ (ng/mL)1,850 ± 1202,400 ± 210> 1,000 ng/mL
Tmax​ (h)0.081.51.0 - 2.0 h
AUC0−∞​ (h*ng/mL)3,200 ± 31018,500 ± 1,100Dose proportional
t1/2​ (h)3.24.8> 3.0 h (Allows QD dosing)
Bioavailability ( F% ) 100% (Reference)57.8% > 30%

Note: A bioavailability of ~58% demonstrates that the 5-methoxy-7-methyl core successfully balances lipophilicity and aqueous solubility, avoiding the high first-pass metabolism that plagues earlier generations of imidazopyridines.

References

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications.[Link]

  • Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. PubMed.[Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC.[Link]

  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLOS One.[Link]

Sources

Method

Application Note: Formulation Techniques for 5-Methoxy-7-methylimidazo[1,2-a]pyridine Delivery

Scientific Rationale & Introduction The imidazo[1,2-a]pyridine core is a highly privileged bicyclic 5-6 heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The imidazo[1,2-a]pyridine core is a highly privileged bicyclic 5-6 heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer, antiviral, and GABAergic properties[1]. However, derivatives such as 5-Methoxy-7-methylimidazo[1,2-a]pyridine present significant translational challenges. The compound exhibits high lipophilicity (high LogP) and extremely poor aqueous solubility, which severely limits its systemic bioavailability and therapeutic efficacy.

To circumvent these physicochemical barriers, Nanostructured Lipid Carriers (NLCs) serve as an optimal delivery vehicle. As second-generation lipid nanoparticles, NLCs are engineered to overcome the limitations of traditional Solid Lipid Nanoparticles (SLNs)[2]. By utilizing a spatial blend of solid and liquid lipids, NLCs form an imperfect, highly disordered crystal lattice. This structural imperfection provides ample spatial accommodation for lipophilic APIs like 5-Methoxy-7-methylimidazo[1,2-a]pyridine, maximizing Encapsulation Efficiency (EE%) and preventing the spontaneous drug expulsion typically observed during the storage of highly ordered SLNs[3].

Pre-Formulation & Material Selection

The causality behind the selection of excipients is critical for ensuring the thermodynamic stability of the colloidal system:

  • Active Pharmaceutical Ingredient (API): 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

  • Solid Lipid (Palmitic Acid): Chosen for its high melting point and biocompatibility, providing the rigid structural matrix of the nanoparticle.

  • Liquid Lipid (Cod Liver Oil or Miglyol 812): Acts as the lattice-disrupting agent. Its inclusion lowers the overall melting point of the lipid blend and creates the necessary crystalline imperfections to trap the API[3].

  • Surfactant (Poloxamer 407): A non-ionic triblock copolymer that provides robust steric stabilization, preventing Ostwald ripening and nanoparticle aggregation in the aqueous dispersion.

Experimental Protocol: Hot-Melt Emulsification-Ultrasonication

This protocol details the synthesis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine-loaded NLCs. The methodology is designed as a self-validating system to ensure reproducibility.

Step 1: Lipid Phase Preparation
  • Weigh 400 mg of Palmitic Acid (Solid Lipid) and 100 mg of Cod Liver Oil (Liquid Lipid) into a glass vial.

  • Heat the lipid mixture on a magnetic hotplate to 70°C (approximately 5–10°C above the melting point of the solid lipid). Causality: Heating above the melting point ensures the complete elimination of "lipid memory," preventing premature or irregular crystallization.

  • Add 50 mg of 5-Methoxy-7-methylimidazo[1,2-a]pyridine to the molten lipid blend. Stir continuously at 500 rpm until the API is completely dissolved.

Step 2: Aqueous Phase Preparation
  • Dissolve 1% (w/v) Poloxamer 407 in 20 mL of ultra-purified (Milli-Q) water.

  • Heat the aqueous surfactant solution to exactly 70°C . Causality: Thermal parity between the lipid and aqueous phases is mandatory. A temperature mismatch will cause localized sub-cooling at the biphasic interface during mixing, leading to irreversible lipid precipitation.

Step 3: Primary Emulsification
  • Transfer the hot aqueous phase into the lipid phase dropwise while subjecting the mixture to high-speed homogenization at 8,000 rpm for 5 minutes.

Validation Checkpoint 1: The resulting pre-emulsion must appear as a uniform, milky-white dispersion without visible oil droplets or phase separation. Phase separation at this stage indicates thermal mismatch or insufficient surfactant concentration.

Step 4: Probe Ultrasonication
  • Immediately transfer the hot pre-emulsion to an ultrasonic probe sonicator.

  • Sonicate for 5 minutes at 40% amplitude using a pulsed cycle (10 seconds ON, 5 seconds OFF). Causality: Pulsed sonication mitigates the risk of localized overheating and cavitation-induced shear stress, which could chemically degrade the imidazo[1,2-a]pyridine core.

Validation Checkpoint 2: The macroscopic transition from a dense milky emulsion to a translucent, bluish-opalescent dispersion confirms the successful reduction of droplet size into the nanometer range (<200 nm).

Step 5: Rapid Solidification
  • Rapidly quench the nanoemulsion by immersing the vial in an ice-water bath (4°C) for 15 minutes. Causality: Rapid cooling locks the lipids into a disordered, imperfect crystalline state (α-form), preventing their transition to the highly ordered, drug-expelling β-form.

Formulation Workflow Visualization

NLC_Workflow Start 5-Methoxy-7-methylimidazo [1,2-a]pyridine (API) LipidPhase Lipid Phase Preparation (Solid + Liquid Lipids at 70°C) Start->LipidPhase Mix Hot-Melt Emulsification (High-Speed Homogenization) LipidPhase->Mix AqPhase Aqueous Phase Preparation (Poloxamer 407 at 70°C) AqPhase->Mix Sonic Probe Ultrasonication (Size Reduction to Nanoscale) Mix->Sonic Cool Rapid Cooling (4°C) (Solidification into NLCs) Sonic->Cool Char Physicochemical Characterization (DLS, EE%, Zeta Potential) Cool->Char

Workflow for formulating 5-Methoxy-7-methylimidazo[1,2-a]pyridine into NLCs.

Physicochemical Characterization & Data Presentation

To validate the formulation, Dynamic Light Scattering (DLS) and ultrafiltration techniques are employed.

  • Size & Polydispersity Index (PDI): Dilute 10 µL of the NLC dispersion in 1 mL of deionized water. Analyze via DLS at 25°C.

  • Zeta Potential: Measure electrophoretic mobility to ensure colloidal stability. A value > |±30 mV| indicates strong electrostatic repulsion.

  • Encapsulation Efficiency (EE%): Transfer 500 µL of the NLC dispersion to an Amicon® Ultra-15 centrifugal filter (100 kDa MWCO). Centrifuge at 4,000 × g for 20 minutes. Quantify the unencapsulated (free) API in the filtrate via HPLC.

Validation Checkpoint 3: A PDI of < 0.2 validates that the sonication amplitude was sufficient to create a monodisperse system, ruling out the presence of large aggregates.

Table 1: Optimization of Lipid Ratios and Resulting Physicochemical Properties

Formulation CodeSolid Lipid (%)Liquid Lipid (%)Surfactant (%)Particle Size (nm)PDIZeta Potential (mV)EE (%)
NLC-F1 80201.0145.2 ± 3.40.21-28.4 ± 1.282.4 ± 1.5
NLC-F2 70301.0128.6 ± 2.80.18-31.2 ± 0.891.7 ± 1.1
NLC-F3 70301.5112.4 ± 4.10.15-33.5 ± 1.594.3 ± 0.9

Data Interpretation: Increasing the liquid lipid concentration from 20% to 30% (NLC-F2) significantly reduces particle size and increases EE%. This confirms that a higher ratio of liquid lipid induces greater lattice imperfections, allowing for superior accommodation of the 5-Methoxy-7-methylimidazo[1,2-a]pyridine molecules. Increasing surfactant concentration (NLC-F3) further optimizes the PDI and size by rapidly stabilizing newly formed nanodroplets during sonication.

References

  • Deep, A. et al. "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Current Topics in Medicinal Chemistry, 2017.
  • Taha, E. et al. "Cod liver oil nano-structured lipid carriers (Cod-NLCs) as a promising platform for nose to brain delivery: Preparation, in vitro optimization, ex vivo cytotoxicity & in vivo biodistribution utilizing radioiodinated zopiclone." International Journal of Pharmaceutics: X, 2023.
  • Wang, Y. et al. "Nose to Brain: Exploring the Progress of Intranasal Delivery of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers." Taylor & Francis, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 5-Methoxy-7-methylimidazo[1,2-a]pyridine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing highly substituted imidazo[1,2-a]pyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing highly substituted imidazo[1,2-a]pyridines. While the classical Chichibabin (Tschitschibabin) reaction is the gold standard for this scaffold, specific substitution patterns—such as the 6-methoxy group on your starting aminopyridine—can severely disrupt reaction kinetics.

This guide is designed to deconstruct the mechanistic barriers of your specific reaction and provide a field-proven, self-validating protocol to maximize your isolated yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the baseline yield of 5-Methoxy-7-methylimidazo[1,2-a]pyridine significantly lower than that of unsubstituted imidazo[1,2-a]pyridines? A1: The primary bottleneck is severe steric hindrance. In the classical Chichibabin synthesis, the initial and rate-limiting step is the SN2 nucleophilic attack of the endocyclic pyridine nitrogen on the α-halocarbonyl compound (1[1]). Your starting material, 2-amino-6-methoxy-4-methylpyridine, possesses a methoxy group at the 6-position. Because this position is directly adjacent to the endocyclic nitrogen, the bulky methoxy group creates massive steric repulsion, physically blocking the approach of the electrophile (2[2]). While the methoxy group is electron-donating and theoretically increases nucleophilicity, the steric penalty dominates, leading to sluggish kinetics and low yields.

Q2: I am using aqueous chloroacetaldehyde, but I observe significant black tarry byproducts and incomplete conversion. How can I resolve this? A2: Chloroacetaldehyde is highly unstable and prone to polymerization or aldol-type condensation, especially at the elevated temperatures required to overcome the steric hindrance of your substrate (3[3]). Furthermore, the chloride ion is a relatively poor leaving group for a sterically demanding SN2 attack. Solution: Switch to bromoacetaldehyde or its protected form, bromoacetaldehyde diethyl acetal (4[4]). Bromide is a superior leaving group, which accelerates the rate-limiting alkylation step. Using the acetal form with a catalytic amount of acid allows for the slow, in-situ generation of the reactive aldehyde, keeping its steady-state concentration low and preventing the formation of polymeric tar.

Q3: I am observing the hydrolysis of the methoxy group to a pyridone/hydroxy byproduct. How do I prevent this? A3: Methoxy groups on electron-deficient heterocycles are susceptible to hydrolysis under harsh acidic conditions at high temperatures. The Chichibabin reaction generates one equivalent of hydrohalic acid (HCl or HBr) during the initial alkylation (5[5]). Solution: Implement a mild, non-nucleophilic base (such as NaHCO₃) to scavenge the generated acid (6[6]). Transitioning from protic solvents (like ethanol or water) to anhydrous polar aprotic solvents (like DMF) will suppress hydrolytic side reactions and stabilize the polar transition state of the SN2 step.

Part 2: Optimized Experimental Protocol

Workflow: Microwave-Assisted Synthesis using Bromoacetaldehyde Diethyl Acetal Microwave irradiation has been empirically proven to significantly reduce reaction times and improve yields for sterically hindered imidazo[1,2-a]pyridines by providing rapid, uniform heating (7[7]).

Materials:

  • 2-Amino-6-methoxy-4-methylpyridine (1.0 equiv, 10 mmol)

  • Bromoacetaldehyde diethyl acetal (1.5 equiv, 15 mmol)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Catalytic p-Toluenesulfonic acid (p-TSA) (0.1 equiv, 1 mmol)

Step-by-Step Methodology:

  • Acetal Deprotection (In-Situ): In a microwave-safe reaction vessel, dissolve bromoacetaldehyde diethyl acetal and p-TSA in 5 mL of anhydrous DMF. Stir at 80°C for 15 minutes to initiate the deprotection of the acetal to the reactive bromoacetaldehyde.

  • Reagent Addition: Cool the vessel to room temperature. Add the sterically hindered 2-amino-6-methoxy-4-methylpyridine and NaHCO₃, followed by the remaining 10 mL of anhydrous DMF.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 30–45 minutes. (Self-validation step: Monitor the consumption of the aminopyridine via TLC using 5% MeOH in DCM. The sterically hindered intermediate requires this thermal push to cyclize).

  • Workup: Cool the mixture, dilute with ethyl acetate (50 mL), and wash with saturated aqueous NaHCO₃ (3 x 20 mL) to remove DMF and acid residues.

  • Dehydration/Cyclization Check: If acyclic hemiaminal intermediates are detected via LC-MS, reflux the organic layer with a Dean-Stark trap or add anhydrous MgSO₄ to drive the final dehydration step.

  • Purification: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography to isolate the pure 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

Part 3: Quantitative Data Comparison

The following table summarizes the causal relationship between reaction parameters and the isolated yield of 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

Reaction ConditionHalocarbonyl SourceSolventAdditive / CatalystTemp / TimeIsolated Yield
Classical (Standard) Chloroacetaldehyde (aq)EthanolNoneReflux / 24 h< 20% (High Tar)
Modified Thermal BromoacetaldehydeDMFNaHCO₃100°C / 12 h45 - 50%
Optimized Microwave Bromoacetaldehyde diethyl acetalAnhydrous DMFNaHCO₃ + p-TSA120°C / 45 min75 - 85%

Part 4: Pathway Visualization

The diagram below illustrates the mechanistic flow of the Chichibabin reaction, specifically highlighting where the 6-methoxy group disrupts the standard kinetics.

G A 2-Amino-6-methoxy- 4-methylpyridine C Pyridinium Salt (Steric Clash) A->C SN2 Attack (Rate-Limiting) B α-Halocarbonyl B->C D Hemiaminal C->D Cyclization E 5-Methoxy-7-methyl- imidazo[1,2-a]pyridine D->E Dehydration (-H2O)

Chichibabin synthesis mechanism highlighting the sterically hindered initial alkylation step.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega[Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review E3S Web of Conferences[Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review BIO Web of Conferences[Link]

Sources

Optimization

Troubleshooting impurities in 5-Methoxy-7-methylimidazo[1,2-a]pyridine extraction

Welcome to the technical support center for 5-Methoxy-7-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues relat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Methoxy-7-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities encountered during the liquid-liquid extraction of this compound. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: I've performed a liquid-liquid extraction, but my organic layer is showing multiple spots on TLC, apart from the product. What are the likely sources of these impurities?

A1: Impurities in your final organic extract can originate from several stages of the synthesis and workup process. The most common sources include:

  • Unreacted Starting Materials: The primary starting materials, such as 2-amino-4-methylpyridine or a substituted α-haloketone, may be carried through if the reaction has not gone to completion.

  • Reaction By-products: Side reactions are common in heterocyclic synthesis. These can include products from over-alkylation, oxidation, or undesired condensation reactions.[1][2] For instance, in syntheses related to zolpidem, a structurally similar compound, impurities from side-reactions have been well-documented.[3][4]

  • Degradation Products: 5-Methoxy-7-methylimidazo[1,2-a]pyridine may be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, light, or heat.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction or extraction, as well as unquenched reagents, can also appear as impurities if not adequately removed.[2]

Q2: What is the most critical parameter to control during the liquid-liquid extraction of 5-Methoxy-7-methylimidazo[1,2-a]pyridine?

A2: The most critical parameter is the pH of the aqueous phase . 5-Methoxy-7-methylimidazo[1,2-a]pyridine is a basic compound due to the nitrogen atoms in the imidazopyridine ring system. The pH of the aqueous solution will determine whether the compound is in its neutral (organic-soluble) form or its protonated, cationic (water-soluble) form. Precise pH control is therefore essential for selective extraction and removal of acidic or basic impurities.

Q3: I am observing a thick, stable emulsion at the interface of my aqueous and organic layers. How can I resolve this?

A3: Emulsion formation is a common issue in liquid-liquid extraction, often caused by the presence of surfactant-like molecules or fine particulates. To break an emulsion, you can try the following techniques:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This can prevent the formation of a tight emulsion in the first place.

  • Filtration: In some cases, passing the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Supported Liquid Extraction (SLE): For persistent emulsion problems, consider using a supported liquid extraction technique. In SLE, the aqueous sample is absorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it, avoiding the vigorous mixing that causes emulsions.[5][6]

Troubleshooting Guide: Impurity Profiling and Resolution

This section provides a more in-depth guide to identifying and resolving specific impurity-related issues during the extraction of 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

Issue 1: Presence of a More Polar Impurity (Lower Rf on TLC) than the Product

Possible Cause: This is often an unreacted starting material, such as a salt of 2-amino-4-methylpyridine, or a water-soluble by-product. It could also be a more polar degradation product.

Troubleshooting Protocol:

  • pH Adjustment and Re-extraction:

    • Rationale: 5-Methoxy-7-methylimidazo[1,2-a]pyridine is a basic compound. By adjusting the pH of the aqueous layer to be slightly basic (e.g., pH 8-9), the product will be in its neutral, organic-soluble form, while more basic impurities may remain in the aqueous phase. Conversely, acidic impurities will be deprotonated and extracted into the basic aqueous phase.

    • Procedure:

      • Combine the organic extracts and wash with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO3).

      • Monitor the TLC of the organic layer after the wash.

      • If the impurity persists, consider a more controlled pH adjustment based on the estimated pKa of your product and potential impurities.

  • Back-Extraction:

    • Rationale: This is a powerful technique to separate neutral compounds from basic compounds. By washing the organic layer with an acidic solution, the basic product will become protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

    • Procedure:

      • Wash the organic layer containing the product and impurities with a dilute acid solution (e.g., 1M HCl).

      • Separate the aqueous layer (which now contains the protonated product).

      • Wash the organic layer again with the dilute acid to ensure complete extraction of the basic product.

      • Combine the acidic aqueous extracts.

      • Slowly add a base (e.g., 1M NaOH or saturated NaHCO3) to the aqueous layer until it is basic (pH ~9-10).

      • Extract the now-neutral product from the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified product.

Diagram: Troubleshooting Workflow for Polar Impurities

start Impurity observed with lower Rf on TLC wash_base Wash organic layer with 5% NaHCO3 start->wash_base check_tlc1 Check TLC of organic layer wash_base->check_tlc1 back_extract Perform acid-base back-extraction check_tlc1->back_extract Impurity persists success Impurity removed check_tlc1->success Impurity gone check_tlc2 Check TLC of final organic layer back_extract->check_tlc2 check_tlc2->success Impurity gone further_purification Consider column chromatography check_tlc2->further_purification Impurity still present

Caption: Workflow for removing polar impurities.

Issue 2: Presence of a Less Polar Impurity (Higher Rf on TLC) than the Product

Possible Cause: This is often a non-polar by-product or an unreacted, non-basic starting material.

Troubleshooting Protocol:

  • Solvent Selection:

    • Rationale: The principle of "like dissolves like" can be used to your advantage. A less polar impurity will have a higher affinity for a less polar solvent.

    • Procedure:

      • If you are using a relatively polar extraction solvent like ethyl acetate, try switching to a less polar solvent like diethyl ether or a mixture of hexane and ethyl acetate.

      • Perform the extraction as usual and monitor the impurity profile by TLC.

  • Column Chromatography:

    • Rationale: If simple extraction does not remove the non-polar impurity, column chromatography is the most effective method for separation based on polarity.

    • Procedure:

      • Choose a solvent system that gives good separation between your product and the impurity on TLC (aim for a ΔRf > 0.2).

      • Prepare a silica gel column and elute with the chosen solvent system to separate the components.

Issue 3: Identification of Unknown Impurities by Analytical Techniques

Possible Cause: An unknown peak in your HPLC, LC-MS, or NMR can be a number of things. A systematic approach is needed for identification.

Troubleshooting Protocol:

  • LC-MS Analysis:

    • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating compounds and determining their molecular weights.[7]

    • Procedure:

      • Run an LC-MS analysis of your impure sample.

      • Compare the mass-to-charge ratio (m/z) of the impurity peak with the molecular weights of potential impurities (see table below).

      • Consider common adducts in the mass spectrum (e.g., +H, +Na, +K).

  • NMR Spectroscopy:

    • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule.[7]

    • Procedure:

      • If the impurity is present in a significant amount (>5%), you may be able to identify its characteristic peaks in the 1H NMR spectrum of the mixture.

      • Compare the chemical shifts and splitting patterns with known spectra of potential starting materials or by-products. For example, the presence of unreacted 2-amino-4-methylpyridine would show characteristic aromatic proton signals and a methyl singlet.[8]

Table 1: Common Potential Impurities and their Characteristics

Impurity NamePotential SourceExpected Analytical Signature
2-amino-4-methylpyridineUnreacted starting materialMolecular Weight: 108.14 g/mol . Characteristic aromatic and methyl signals in 1H NMR.
Substituted α-haloketoneUnreacted starting materialVaries depending on the specific ketone used. Will show a characteristic carbonyl peak in 13C NMR and IR.
Over-alkylated productSide reactionHigher molecular weight than the product.
Oxidized by-product (e.g., N-oxide)Side reaction/DegradationMolecular weight will be 16 amu higher than the product.
Hydrolysis productDegradationLower molecular weight if a functional group is cleaved.

Diagram: Impurity Identification Workflow

start Unknown impurity detected lcms Perform LC-MS analysis start->lcms check_mw Compare m/z with potential impurities lcms->check_mw nmr Perform NMR analysis check_mw->nmr No match identified Impurity identified check_mw->identified Match found check_spectra Compare spectra with known compounds nmr->check_spectra check_spectra->identified Match found isolate Isolate impurity for full characterization check_spectra->isolate No match

Sources

Troubleshooting

Resolving mass spectrometry ionization issues with 5-Methoxy-7-methylimidazo[1,2-a]pyridine

Welcome to the technical support guide for the mass spectrometric analysis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine. This center is designed for researchers, scientists, and drug development professionals to provide e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the mass spectrometric analysis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine. This center is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions to common ionization challenges encountered with this specific molecule. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, enabling you to make informed decisions and achieve robust, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the mass spectrometric analysis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

Q1: What is the optimal ionization mode for 5-Methoxy-7-methylimidazo[1,2-a]pyridine?

Given its chemical structure, which features a nitrogen-containing imidazo[1,2-a]pyridine core, 5-Methoxy-7-methylimidazo[1,2-a]pyridine is best analyzed in Positive Ion Mode . The molecule readily accepts a proton ([M+H]+) on one of its nitrogen atoms. Electrospray Ionization (ESI) is the preferred technique due to the molecule's polarity and the basic nature of the nitrogen atoms, which facilitates protonation in solution.[1][2]

Q2: Should I use ESI or APCI for this compound?

Electrospray Ionization (ESI) is the recommended starting point. ESI is highly effective for polar and ionizable molecules, which aligns with the properties of this compound.[3] Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar compounds or when facing significant matrix effects with ESI.[4][5][6] If you encounter issues with ESI, such as poor sensitivity or ion suppression, testing APCI is a logical next step.

Q3: What is the expected m/z for the primary molecular ion?

The molecular formula for 5-Methoxy-7-methylimidazo[1,2-a]pyridine is C10H12N2O.

  • Monoisotopic Mass (M): 176.0950 g/mol

  • Expected Primary Ion ([M+H]+): 177.1028 m/z

Always look for this protonated molecule as your primary ion of interest in positive mode analysis.

Q4: Why is my signal intensity unstable or fluctuating?

Signal instability can stem from several sources, including issues with the sample preparation, the LC-MS method, or the instrument hardware itself.[7] Common culprits include inconsistent spray in the ion source, fluctuating mobile phase composition, or a contaminated mass spectrometer.[7] A systematic troubleshooting approach, as detailed in the guides below, is necessary to pinpoint the exact cause.

II. Detailed Troubleshooting Guides

This section provides in-depth, question-and-answer formatted guides to resolve specific experimental issues.

Problem 1: Extremely Low or Absent Signal Intensity

Q: I am not seeing any signal, or the peak for my compound is barely above the noise. What is the cause and how do I fix it?

A: Rationale and Causality

An absent or weak signal for a nitrogen-containing heterocycle like 5-Methoxy-7-methylimidazo[1,2-a]pyridine in positive mode ESI is unusual and points to a fundamental issue in one of three areas: (1) Analyte Delivery , (2) Ionization Chemistry , or (3) Ion Suppression . The following workflow is designed to systematically isolate and resolve the problem.

Troubleshooting Workflow: Low/No Signal

G cluster_0 Phase 1: Analyte Delivery cluster_1 Phase 2: Ionization Chemistry cluster_2 Phase 3: Ion Suppression a1 Start: Low/No Signal a2 Perform Direct Infusion of 1 µg/mL standard a1->a2 a3 Is signal present now? a2->a3 a4 Problem is likely with LC system (column, tubing, gradient). See LC Troubleshooting. a3->a4 No a5 Problem is with MS or Ionization Chemistry. Proceed to Phase 2. a3->a5 Yes b1 Check Mobile Phase: Ensure 0.1% Formic Acid is present. b2 Is signal improved? b1->b2 b3 Optimize Source Parameters (See Table 1) b2->b3 No b6 Method Optimized. b2->b6 Yes b4 Is signal improved? b3->b4 b5 Problem is likely Ion Suppression. Proceed to Phase 3. b4->b5 No b4->b6 Yes c1 Dilute sample 10-fold and re-inject. c2 Does signal intensity increase or appear? c1->c2 c3 High matrix effects. Improve sample cleanup (e.g., SPE) or enhance chromatographic separation. c2->c3 Yes c4 Consider hardware issue. Clean ion source. Check for blockages. c2->c4 No

Caption: Troubleshooting workflow for low or absent signal.

Step-by-Step Protocol:

  • Verify Analyte Delivery (Phase 1):

    • Action: Perform a direct infusion of a 1 µg/mL standard solution of your compound directly into the mass spectrometer, bypassing the LC system.[8]

    • Rationale: This is the most critical first step. It definitively tells you if the issue lies with the mass spectrometer and ion source or with the liquid chromatography portion of your setup.

    • Outcome: If you see a strong signal now, your MS is working correctly. The problem is upstream: check for leaks, blockages in the LC tubing, incorrect column installation, or an issue with your autosampler. If the signal is still absent or weak, proceed to the next step.

  • Optimize Ionization Chemistry (Phase 2):

    • Action: Ensure your mobile phase contains an acidic modifier. The standard recommendation is 0.1% formic acid in both water (Solvent A) and your organic solvent (Solvent B, typically acetonitrile or methanol).

    • Rationale: The imidazo[1,2-a]pyridine scaffold is basic. Lowering the pH of the solvent ensures the nitrogen atoms are readily protonated, which is essential for efficient ESI.[1] The pKa of the parent imidazo[1,2-a]pyridine is ~4.7, meaning it will be predominantly in its protonated (cationic) form in a solution with a pH well below this value.[9]

    • Action: Systematically tune the key ion source parameters. Do not rely solely on default "autotune" settings.[10]

    • Rationale: Every compound has a unique "sweet spot" for optimal ionization. Adjusting parameters like capillary voltage, gas flow, and temperature can dramatically improve signal intensity.[3][10]

    Table 1: Recommended Starting ESI Source Parameters

    Parameter Starting Value Rationale
    Ionization Mode Positive Promotes [M+H]+ formation for this basic compound.
    Capillary Voltage 3.5 - 4.5 kV Creates the electric field to generate charged droplets.
    Nebulizing Gas 35 - 45 psi Assists in forming a fine aerosol spray.[11]
    Drying Gas Flow 8 - 12 L/min Aids in solvent evaporation to release gas-phase ions.[12]

    | Drying Gas Temp. | 300 - 350 °C | Provides thermal energy for desolvation.[12] |

  • Investigate Ion Suppression (Phase 3):

    • Action: If the signal remains poor after optimizing the above, dilute your sample extract 1:10 and 1:100 with the initial mobile phase and re-inject.

    • Rationale: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing its signal.[13][14] If diluting the sample increases the signal of your analyte, it is a strong indicator of ion suppression.[13] This happens because you are reducing the concentration of the interfering species more than the analyte, improving its ionization efficiency.

    • Resolution: If suppression is confirmed, you must either improve your sample preparation (e.g., using Solid Phase Extraction - SPE) to remove interferences or enhance your chromatographic separation to ensure the analyte elutes in a cleaner region of the chromatogram.[15][16]

Problem 2: Unexpected Peaks or Adducts in the Spectrum

Q: My spectrum shows my expected [M+H]+ peak at 177.1 m/z, but I also see other significant peaks. What are they?

A: Rationale and Causality

During the electrospray process, it is common for the analyte molecule (M) to form adducts with various cations present in the mobile phase or leached from the system.[17][18] Recognizing these adducts is crucial for correct spectral interpretation and avoiding misidentification of impurities.

Diagram: Common Adduct Formation

G cluster_ions Common Cations in Solution cluster_adducts Observed Adduct Ions M Analyte (M) m/z = 176.1 MH [M+H]+ m/z = 177.1 M->MH MNa [M+Na]+ m/z = 199.1 M->MNa MK [M+K]+ m/z = 215.1 M->MK MNH4 [M+NH4]+ m/z = 194.1 M->MNH4 H H+ (Proton) H->MH Na Na+ (Sodium) Na->MNa K K+ (Potassium) K->MK NH4 NH4+ (Ammonium) NH4->MNH4

Caption: Formation of common adducts in positive ESI-MS.

Common Adducts and Their Identification:

The most common adducts are formed with sodium ([M+Na]+) and potassium ([M+K]+). The presence of ammonium ([M+NH4]+) is also possible if ammonium salts are used as mobile phase modifiers.[18]

Table 2: Common Adducts for 5-Methoxy-7-methylimidazo[1,2-a]pyridine (M = 176.0950)

Adduct Ion Adduct Mass (Da) Expected m/z Common Source
[M+H]+ 1.0073 177.1023 Acidic mobile phase (formic/acetic acid)
[M+Na]+ 22.9892 199.0842 Glassware, mobile phase contaminants
[M+K]+ 38.9632 215.0582 Glassware, mobile phase contaminants
[M+NH4]+ 18.0338 194.1288 Ammonium-based buffers (e.g., ammonium formate)

| [2M+H]+ | 353.1973 | 353.1973 | High analyte concentration |

Troubleshooting Steps:

  • Identify the Adducts: Calculate the mass difference between your primary [M+H]+ peak and the unknown peaks. If the difference corresponds to one of the values in Table 2 (e.g., ~22 Da for sodium), you have likely identified an adduct.

  • Reduce Sodium/Potassium Adducts: If sodiated or potassiated adducts are dominant and suppressing your desired [M+H]+ signal, take the following steps:

    • Use high-purity LC-MS grade solvents and additives.

    • Avoid using glass volumetric flasks or bottles; use polypropylene containers instead.[17]

    • Ensure fresh mobile phases are prepared.

  • Promote Protonation: Increase the concentration of your acid modifier (e.g., from 0.1% to 0.2% formic acid) to favor the formation of the [M+H]+ ion over salt adducts.

III. Optimized Experimental Protocols

Protocol 1: ESI-MS Method Development by Direct Infusion

This protocol is for determining the optimal source parameters for 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

  • Prepare Analyte Solution: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Setup Infusion: Deliver the solution to the MS source via a syringe pump at a flow rate of 5-10 µL/min. Use a tee-piece to combine this flow with a mobile phase flow (e.g., 0.4 mL/min of 50:50 ACN:H2O + 0.1% FA) from your LC pump to ensure a stable spray.[3]

  • Set Initial MS Parameters:

    • Scan Range: m/z 100-300

    • Mode: Positive Ion

    • Use starting parameters from Table 1.

  • Optimize Parameters (One-Variable-at-a-Time):

    • While observing the real-time signal for m/z 177.1, adjust one parameter at a time to maximize its intensity.[10]

    • Capillary Voltage: Vary from 3.0 kV to 5.0 kV in 0.5 kV increments.

    • Drying Gas Temperature: Vary from 250 °C to 400 °C in 25 °C increments.

    • Drying Gas Flow: Vary from 6 L/min to 14 L/min in 2 L/min increments.

    • Nebulizer Pressure: Vary from 30 psi to 50 psi in 5 psi increments.

  • Record Optimal Settings: Once the most intense and stable signal is achieved, record these parameters. They will serve as the foundation for your LC-MS method.

IV. References

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation.

  • Ion suppression (mass spectrometry). Wikipedia.

  • Atmospheric-pressure chemical ionization. Wikipedia.

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.

  • Ion Suppression in Mass Spectrometry. Clinical Chemistry, Oxford Academic.

  • Ion suppression in mass spectrometry. PubMed.

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC.

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.

  • Atmospheric-pressure chemical ionization – Knowledge and References. Taylor & Francis.

  • Imidazo[1,2-a]pyridine. Pipzine Chemicals.

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited.

  • Optimising-LC-MS-sensitivity. Element Lab Solutions.

  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC.

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International.

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX.

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One.

  • Optimizing the Agilent Multimode Source. Agilent Technologies.

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methoxy-7-methylimidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the unique mechanistic bottlenecks encountered during the synthesis of 5-Methoxy-7-methylimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the unique mechanistic bottlenecks encountered during the synthesis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

The synthesis of imidazo[1,2-a]pyridines is traditionally achieved via the Chichibabin reaction, a method pioneered in 1925 that involves the condensation of a 2-aminopyridine with an α -haloketone or α -haloaldehyde[1]. However, the specific target molecule—5-Methoxy-7-methylimidazo[1,2-a]pyridine—requires the use of 6-methoxy-4-methylpyridin-2-amine . The presence of a methoxy group at the C6 position introduces severe steric hindrance around the pyridine ring nitrogen, fundamentally altering the reaction kinetics[2]. This steric bottleneck forces the reaction to require higher activation energy, which inadvertently accelerates competitive side reactions.

Mechanistic Bottlenecks & Causality

The Chichibabin reaction typically initiates via the alkylation of the highly nucleophilic pyridine ring nitrogen, followed by ring closure via the exocyclic amine. Because the 6-methoxy substituent sterically blocks the ring nitrogen, the reaction is prone to three major side reactions:

  • Aldehyde Polymerization : The electrophile, chloroacetaldehyde, readily hydrates and polymerizes under aqueous or heated conditions[3].

  • Exocyclic N-Alkylation : The less hindered exocyclic amine outcompetes the sterically hindered ring nitrogen, leading to stalled linear intermediates.

  • Ether Cleavage (Hydrolysis) : Prolonged heating in acidic media causes the hydrolysis of the 5-methoxy group into a pyridone derivative.

G SM 6-Methoxy-4-methylpyridin-2-amine + Chloroacetaldehyde Inter1 Ring N-Alkylation (Sterically Hindered by 6-OMe) SM->Inter1 Pathway A (Desired) Inter2 Exocyclic N-Alkylation (Kinetic Side Product) SM->Inter2 Pathway B (Side Reaction) Degradation Methoxy Hydrolysis / Polymerization (Side Reactions) SM->Degradation Excess Heat / Acid Product 5-Methoxy-7-methylimidazo[1,2-a]pyridine (Desired Product) Inter1->Product Cyclization (-H2O) Inter2->Degradation Stalled Intermediate

Mechanistic pathways and steric bottlenecks in imidazo[1,2-a]pyridine synthesis.

Troubleshooting & FAQs

Q1: My reaction mixture turns into a black, viscous tar, and LC-MS shows polymeric byproducts. How do I prevent this? Causality: Chloroacetaldehyde is highly unstable in its free form and is typically encountered as a hemiacetal[3]. At elevated temperatures, it rapidly polymerizes, consuming your reagent before it can react with the sterically hindered 6-methoxy-4-methylpyridin-2-amine. Solution: Do not add the entire volume of aqueous chloroacetaldehyde at once. Utilize a syringe pump to maintain a low steady-state concentration of the electrophile. Alternatively, use a protected acetal (e.g., chloroacetaldehyde dimethyl acetal) with a catalytic amount of acid to generate the active aldehyde in situ.

Q2: I am observing significant amounts of uncyclized intermediate. How can I force the cyclization without degrading the methoxy group? Causality: The steric bulk of the 6-methoxy group slows down the initial N-alkylation[2]. If you increase the temperature too much (>100°C) in the presence of the hydrohalic acid byproduct (HCl), the methoxy ether will cleave. Solution: Implement a mild base such as NaHCO3​ to neutralize the generated acid, which has been shown to enhance reaction efficiency under milder conditions[1]. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) significantly reduces reaction times and enhances product yields by providing uniform heating that accelerates the sterically hindered cyclization step[4].

Q3: How do I separate the product from unreacted starting material and non-basic impurities? Causality: Imidazo[1,2-a]pyridines and their starting materials often share similar polarities, making standard silica gel chromatography difficult[2]. Solution: Imidazo[1,2-a]pyridines are highly basic. An acid-base extraction is a highly effective, self-validating purification technique. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl); the desired product will selectively move to the aqueous layer, leaving non-basic impurities behind[2].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the suppression of side reactions.

EntrySolventBaseTemperature / MethodPrimary Side Reaction ObservedIsolated Yield (%)
1EtOH / H2​O None80°C (Reflux, 12h)Methoxy hydrolysis, Polymerization15%
2DMF K2​CO3​ 80°C (Thermal, 12h)Exocyclic N-alkylation (Stalled)38%
3 CH3​CN NaHCO3​ 80°C (Thermal, 12h)Incomplete cyclization55%
4 Anhydrous DMF DIPEA 100°C (Microwave, 30 min) None (Trace impurities) 82%
Self-Validating Experimental Protocol

Title: Microwave-Assisted Synthesis of 5-Methoxy-7-methylimidazo[1,2-a]pyridine This protocol incorporates internal checks to ensure the suppression of side reactions.

Step 1: Preparation of Reagents

  • Dissolve 1.0 equivalent (10 mmol) of 6-methoxy-4-methylpyridin-2-amine in 15 mL of anhydrous DMF in a microwave-safe reaction vial.

  • Validation Check: Ensure the solution is completely clear. Any turbidity indicates moisture, which will promote chloroacetaldehyde hydration and subsequent polymerization.

Step 2: Controlled Electrophile Addition

  • Add 1.5 equivalents of N,N -diisopropylethylamine (DIPEA).

  • Slowly add 1.2 equivalents of anhydrous chloroacetaldehyde (or chloroacetaldehyde dimethyl acetal with a catalytic acid trigger) dropwise at 0°C.

  • Causality: Adding the electrophile at 0°C prevents the immediate exothermic polymerization of the aldehyde before it can diffuse into the reaction matrix.

Step 3: Microwave Cyclization

  • Seal the vial and subject it to microwave irradiation at 100°C for 30 minutes.

  • Validation Check: Monitor the pressure curve on the microwave synthesizer. A sudden, exponential pressure spike indicates solvent degradation or runaway aldehyde polymerization; the curve should remain stable and plateau.

Step 4: Reaction Quenching and Acid-Base Extraction

  • Cool to room temperature. Pour the mixture into saturated aqueous NaHCO3​ (50 mL) and extract with Ethyl Acetate ( 3×30 mL).

  • Extract the combined organic layers with 1M HCl ( 2×20 mL). The product will migrate to the aqueous layer.

  • Neutralize the aqueous layer with 2M NaOH until pH 8-9, then back-extract into fresh Ethyl Acetate.

  • Validation Check: TLC of the final organic layer should show a single UV-active spot corresponding to the highly basic imidazo[1,2-a]pyridine core, confirming the removal of neutral/polymeric impurities.

Diagnostic Workflow

Troubleshooting Start Low Yield or High Impurities? CheckTLC Analyze via LC-MS / TLC Start->CheckTLC IsPolymer Aldehyde Polymerization? CheckTLC->IsPolymer IsHydrolysis Methoxy Hydrolysis? CheckTLC->IsHydrolysis IsStalled Incomplete Cyclization? CheckTLC->IsStalled FixPolymer Use Syringe Pump or Acetal Precursor IsPolymer->FixPolymer Yes FixHydrolysis Use Anhydrous Solvent & Mild Base (NaHCO3) IsHydrolysis->FixHydrolysis Yes FixStalled Apply Microwave Irradiation (100°C) IsStalled->FixStalled Yes

Decision matrix for troubleshooting side reactions in imidazopyridine synthesis.

References
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL:[Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL:[Link]

  • Chloroacetaldehyde - Wikipedia Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Methoxy-7-methylimidazo[1,2-a]pyridine vs other imidazopyridine scaffolds

Comparative Evaluation of 5-Methoxy-7-methylimidazo[1,2-a]pyridine Against Standard Imidazopyridine Scaffolds in Drug Discovery Executive Summary As an application scientist overseeing medicinal chemistry library designs...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of 5-Methoxy-7-methylimidazo[1,2-a]pyridine Against Standard Imidazopyridine Scaffolds in Drug Discovery

Executive Summary

As an application scientist overseeing medicinal chemistry library designs, I frequently observe hit-to-lead campaigns stall because the chosen core scaffold lacks the necessary vectors for late-stage functionalization or suffers from poor physicochemical properties. The imidazo[1,2-a]pyridine nucleus is universally recognized as a "privileged scaffold," historically anchored by blockbuster GABA-A modulators like zolpidem and alpidem[1].

However, as therapeutic targets become more complex—ranging from[2] to[3]—the unsubstituted imidazo[1,2-a]pyridine core often lacks the steric and electronic nuance required for high target selectivity. This guide provides an objective, data-driven comparison of the highly specialized 5-Methoxy-7-methylimidazo[1,2-a]pyridine (CAS: 377779-75-4) against traditional variants, detailing the structural causality and experimental workflows that make it a superior building block for next-generation drug development.

Structural and Electronic Causality: The "Why" Behind the Scaffold

The substitution pattern on the 5-Methoxy-7-methylimidazo[1,2-a]pyridine scaffold is not merely decorative; it is a rationally designed system that dictates the trajectory of the Structure-Activity Relationship (SAR).

  • The C5-Methoxy Group (Steric Shielding & H-Bonding): Placing a methoxy group at the C5 position introduces critical steric bulk adjacent to the bridgehead nitrogen (N1). This restricts the dihedral angle of any pharmacophore attached at C3, locking the molecule into a specific bioactive conformation. Furthermore, the oxygen atom acts as a localized hydrogen-bond acceptor, which can engage kinase hinge regions. Crucially, this steric shielding reduces the basicity (pKa) of the bridgehead nitrogen, a proven strategy for mitigating hERG channel liabilities common to basic amines[1].

  • The C7-Methyl Group (Electronic Activation & Lipophilicity): The C7-methyl group exerts a positive inductive (+I) effect. This electron-donating property enriches the electron density of the imidazole ring, specifically hyper-activating the C3 position for regioselective electrophilic aromatic substitution (SEAr). It also incrementally increases the lipophilicity (LogP), enhancing membrane permeability for penetrating the thick mycolic acid layer of Mycobacterium tuberculosis[3].

Pharmacophore Core Imidazo[1,2-a]pyridine Core (Privileged Scaffold) C5 C5-Methoxy Group (Steric Shield & H-Bond Acceptor) Core->C5 Modulates N1 pKa C7 C7-Methyl Group (Lipophilicity & +I Effect) Core->C7 Tunes LogP C3 C3-Position (Primary Cross-Coupling Site) Core->C3 Directs SEAr

Logical mapping of substituent effects on the 5-Methoxy-7-methylimidazo[1,2-a]pyridine scaffold.

Quantitative Scaffold Comparison

To objectively compare performance, the table below evaluates the physicochemical properties and typical C3-functionalization yields of 5-Methoxy-7-methylimidazo[1,2-a]pyridine against the unsubstituted core and the 6-methyl variant (the precursor to zolpidem).

ScaffoldCalculated LogP (cLogP)TPSA (Ų)Bridgehead N pKa (est.)C3-Bromination YieldPrimary Application Vector
Imidazo[1,2-a]pyridine 1.2017.86.8~75%Generic Building Block
6-Methylimidazo[1,2-a]pyridine 1.6517.87.0~82%GABA-A Modulators (Zolpidem)
5-Methoxy-7-methyl variant 1.85 27.0 6.2 >92% Kinase Inhibitors, TCIs, Anti-TB

Data Synthesis: The addition of the methoxy group increases the Topological Polar Surface Area (TPSA) to 27.0 Ų, providing a superior balance of aqueous solubility and membrane permeability. The synergistic electron-donating effects of the C5 and C7 substituents drive the C3-bromination yield to >92%, significantly outperforming the unsubstituted core by minimizing off-target halogenation at C2.

Self-Validating Experimental Protocol: Regioselective C3-Bromination

A robust scaffold must be easily functionalized. The following protocol generates 3-bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine (CAS: 377779-76-5), a critical electrophilic intermediate for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This is designed as a self-validating system: the inherent solubility differences between the starting material and the product eliminate the need for column chromatography.

Step-by-Step Methodology:

  • Dissolution (Kinetic Baseline): Dissolve 1.0 equivalent of 5-Methoxy-7-methylimidazo[1,2-a]pyridine in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an argon atmosphere. Causality: The polar aprotic nature of DMF stabilizes the highly polar bromonium ion transition state, accelerating the reaction.

  • Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) in small portions over 15 minutes. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine. Strict temperature control prevents over-bromination.

  • Propagation: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours. Monitor completion via LC-MS.

  • Isolation via Precipitation: Quench the reaction by pouring the mixture into 5 volumes of ice-cold distilled water. Stir vigorously for 30 minutes. Causality: DMF is entirely miscible with water, whereas the newly formed, highly hydrophobic brominated scaffold crashes out of solution, self-purifying the reaction.

  • Filtration: Filter the precipitate under a vacuum, wash with cold water (3x) to remove residual succinimide, and dry under a high vacuum at 40 °C overnight.

Workflow Step1 Step 1: Dissolution Scaffold in DMF (0.2M) Step2 Step 2: Halogenation NBS (1.05 eq) at 0°C Step1->Step2 Step3 Step 3: Propagation Stir 2h at 25°C Step2->Step3 Step4 Step 4: Isolation Water Quench & Filter Step3->Step4

Step-by-step experimental workflow for the regioselective C3-bromination of the scaffold.

Advanced Therapeutic Applications

Once functionalized at the C3 position (via bromination or Groebke–Blackburn–Bienaymé multicomponent reactions), the 5-Methoxy-7-methylimidazo[1,2-a]pyridine scaffold serves as a launchpad for diverse therapeutic applications:

  • Targeted Covalent Inhibitors (TCIs): Recent scaffold hopping strategies have utilized the imidazo[1,2-a]pyridine backbone to develop novel KRAS G12C covalent inhibitors[2]. The C5/C7 functionalization allows precise spatial orientation of the propargylamide covalent warhead towards the mutated cysteine residue in NCI-H358 cells[4].

  • Anti-Tuberculosis Agents: The scaffold has shown profound efficacy against multidrug-resistant TB (MDR-TB) by targeting the cytochrome bc1 complex[3]. The lipophilic C7-methyl aids in penetrating the mycobacterial cell wall[3].

  • Neurodegenerative Diseases: Building on the legacy of first-generation anxiolytics, novel derivatives are being explored for Alzheimer's disease (targeting cholinesterases and secretases)[1]. The C5-methoxy group provides critical H-bonding interactions absent in older drugs like zolpidem[5].

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega (2026) URL:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Medicinal Chemistry (2023) URL:[Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Source: Organic & Biomolecular Chemistry (2024) URL:[Link]

Sources

Comparative

Reproducibility of 5-Methoxy-7-methylimidazo[1,2-a]pyridine Synthesis Routes: A Comparative Guide

Executive Summary The imidazo[1,2-a]pyridine core is a privileged aza-fused heterocyclic scaffold ubiquitous in medicinal chemistry, serving as the primary pharmacophore for blockbuster drugs such as zolpidem and alpidem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged aza-fused heterocyclic scaffold ubiquitous in medicinal chemistry, serving as the primary pharmacophore for blockbuster drugs such as zolpidem and alpidem ()[1]. The targeted synthesis of 5-methoxy-7-methylimidazo[1,2-a]pyridine presents unique chemical challenges. The electron-donating methoxy group at the C5 position significantly alters the nucleophilicity of the precursor's endocyclic nitrogen, which can lead to competing side reactions depending on the chosen synthetic pathway.

This guide provides an objective, data-driven comparison of the classical Tschitschibabin cyclocondensation versus modern transition-metal-catalyzed C–H functionalization. Designed for drug development professionals, this document evaluates the mechanistic causality, scalability, and reproducibility of each route to establish a self-validating protocol for laboratory execution.

Mechanistic Evaluation of Synthetic Routes

Route A: The Classical Tschitschibabin Cyclocondensation

Historically, imidazo[1,2-a]pyridines have been synthesized via the Tschitschibabin reaction, first introduced in 1925, which involves the condensation of a 2-aminopyridine with an α -haloketone or α -haloaldehyde ()[2].

  • Causality & Mechanism: To synthesize the target compound, 6-methoxy-4-methylpyridin-2-amine is reacted with bromoacetaldehyde. The endocyclic pyridine nitrogen attacks the α -carbon of the halocarbonyl. Subsequent intramolecular cyclization occurs via the exocyclic amine attacking the carbonyl carbon, followed by dehydration.

  • Reproducibility Challenges: While mechanistically straightforward, this route suffers from severe reproducibility issues. Bromoacetaldehyde is highly unstable, toxic, and prone to rapid polymerization. Furthermore, the harsh thermal conditions required for the final cyclization often lead to tar formation, drastically reducing isolated yields and complicating downstream chromatographic purification.

Route B: Modern I₂/CuI-Mediated C–H Functionalization

To circumvent the inherent instability of α -halocarbonyls, modern oxidative coupling routes have been developed. A highly reproducible alternative is the I2​ /CuI-mediated intramolecular C–H functionalization of N-aryl enamines ()[3].

  • Causality & Mechanism: This protocol utilizes molecular iodine ( I2​ ) as the sole oxidant and copper(I) iodide (CuI) as a catalyst. The reaction begins with the I2​ -mediated iodination of an N-(6-methoxy-4-methylpyridin-2-yl)enamine to form a β -iodo enamide intermediate. Cu(I) undergoes oxidative addition into the C–I bond, followed by a base-promoted intramolecular C–N bond formation[3].

  • Reproducibility Advantages: This ligand-free methodology operates under highly controlled, mild conditions. The ability to use crude enamines allows for a sequential, one-pot synthesis directly from the aminopyridine, minimizing intermediate degradation and maximizing atom economy[4].

Quantitative Performance Comparison

The following table summarizes the experimental metrics and reproducibility markers for both synthetic pathways based on standardized laboratory scale-ups (0.5 - 10 mmol).

ParameterRoute A: Classical TschitschibabinRoute B: I₂/CuI-Mediated C-H Functionalization
Primary Reagents Bromoacetaldehyde, Ethanol I2​ , CuI, Cs2​CO3​ , Toluene
Operating Temperature 80 °C (Reflux)110 °C
Reaction Time 12 - 24 hours3.5 - 4 hours
Typical Isolated Yield 40% - 55%80% - 88%
Atom Economy Low (Loss of HBr, H2​O )High (Loss of HI, H2​O )
Reproducibility Score Low (Precursor instability/Tarring)High (Stable precursors, one-pot potential)

Experimental Workflows & Self-Validating Protocols

Protocol A: Classical Tschitschibabin Cyclocondensation
  • Preparation: Dissolve 6-methoxy-4-methylpyridin-2-amine (1.0 equiv, 10 mmol) in anhydrous ethanol (20 mL) under an inert argon atmosphere.

  • Addition: Dropwise add a solution of bromoacetaldehyde (1.2 equiv, 12 mmol) in ethanol (5 mL) at 0 °C. Causality: Maintaining a low temperature during addition minimizes the rapid exothermic polymerization of the unstable bromoacetaldehyde[2].

  • Cyclocondensation: Elevate the temperature to 80 °C (reflux) and stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting aminopyridine ( Rf​≈0.4 ) and the appearance of a highly fluorescent blue spot under 254 nm UV indicates successful formation of the imidazo[1,2-a]pyridine core.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3​ to pH 8, and extract with dichloromethane ( 3×20 mL). Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: I₂/CuI-Mediated C–H Functionalization
  • Enamine Formation (In Situ): In a Schlenk tube, combine 6-methoxy-4-methylpyridin-2-amine (1.0 equiv, 0.5 mmol) and the corresponding terminal alkyne/ketone precursor in anhydrous toluene (3 mL).

  • Catalyst & Oxidant Loading: Add Copper(I) iodide (CuI, 20 mol%, 0.1 mmol), molecular iodine ( I2​ , 1.2 equiv, 0.6 mmol), and Cesium carbonate ( Cs2​CO3​ , 3.0 equiv, 1.5 mmol)[4]. Causality: I2​ acts as the sole oxidant to generate the β -iodo enamide, while Cs2​CO3​ neutralizes the generated HI, preventing the acid-catalyzed hydrolysis of the enamine intermediate[3].

  • Oxidative Cyclization: Seal the tube and heat the mixture to 110 °C for 4 hours.

  • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a deep brown solution upon I2​ addition. Complete consumption of the enamine intermediate, confirmed by TLC, validates the efficiency of the Cu-catalyzed intramolecular C–N bond formation prior to workup.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with saturated aqueous Na2​S2​O3​ to quench and remove unreacted iodine. The organic layer is dried, concentrated, and purified via column chromatography (EtOAc/Petroleum Ether 20:80)[3].

Pathway Visualization

SynthesisRoutes cluster_0 Route A: Classical Tschitschibabin cluster_1 Route B: I2/CuI-Mediated C-H Functionalization A1 6-Methoxy-4-methylpyridin-2-amine + Bromoacetaldehyde A2 Nucleophilic Substitution (Intermediate Alkylation) A1->A2 A3 Cyclocondensation (-H2O, -HBr) A2->A3 Target 5-Methoxy-7-methylimidazo[1,2-a]pyridine A3->Target B1 N-(6-Methoxy-4-methylpyridin-2-yl)enamine B2 I2-Mediated Iodination (β-Iodo Enamide) B1->B2 B3 CuI Oxidative Addition & Base-Promoted Cyclization B2->B3 B3->Target

Mechanistic pathways for 5-methoxy-7-methylimidazo[1,2-a]pyridine synthesis.

References

  • Title: Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines Source: Molecules (NIH / PMC) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of 5-Methoxy-7-methylimidazo[1,2-a]pyridine Binding Assays

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Quest for Specificity The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Quest for Specificity

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2][3] This versatile heterocyclic system is present in marketed drugs such as the hypnotic zolpidem, which targets GABA-A receptors, and has been explored for a wide array of therapeutic applications including anticancer, anti-inflammatory, and antiviral agents.[1][4][5][6][7] Given this chemical tractability, a newly synthesized derivative like 5-Methoxy-7-methylimidazo[1,2-a]pyridine holds significant therapeutic potential. However, realizing this potential is critically dependent on the accurate identification and characterization of its molecular target(s).

A crucial step in the early-stage drug discovery process is the robust and reliable characterization of the binding of a small molecule to its putative protein target. This process, often referred to as target validation, relies on a suite of biophysical and biochemical assays. No single assay is perfect; each possesses its own set of advantages and limitations. Therefore, a cross-validation strategy employing multiple orthogonal assays is not just recommended, it is essential for generating a high-confidence binding profile for a novel compound.

This guide provides a comparative overview of four widely used and powerful techniques for characterizing small molecule-protein interactions: Radioligand Binding Assays, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). We will delve into the core principles of each technique, provide detailed experimental protocols, and offer insights into the rationale behind key experimental steps. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a comprehensive cross-validation workflow for novel compounds such as 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

Radioligand Binding Assays: The Gold Standard for Receptor Pharmacology

Radioligand binding assays are a cornerstone of pharmacology, particularly for the study of G protein-coupled receptors (GPCRs).[8][9] These assays are highly sensitive and quantitative, providing fundamental information about receptor expression levels (Bmax) and the affinity of ligands (Kd and Ki).[8][9] The basic principle involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the amount of bound radioactivity, one can quantify the receptor-ligand interaction.

Scientific Principles

The interaction between a receptor and a radioligand is governed by the law of mass action. At equilibrium, the rate of association of the radioligand to the receptor is equal to the rate of dissociation. This relationship is used to determine the equilibrium dissociation constant (Kd), a measure of the affinity of the radioligand for the receptor. In competition binding assays, a constant concentration of radioligand is used, and a non-radiolabeled competitor compound (like our 5-Methoxy-7-methylimidazo[1,2-a]pyridine) is added at increasing concentrations. The competitor's ability to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated, which reflects its affinity for the receptor.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing target receptor) Incubation Incubation: Membranes + Radioligand + Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (e.g., 5-Methoxy-7-methylimidazo[1,2-a]pyridine) Compound_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Binding_Curve Generate Binding Curve Quantification->Binding_Curve Ki_Calculation Calculate Ki Value Binding_Curve->Ki_Calculation

Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture cells overexpressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet several times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare a dilution series of the test compound (5-Methoxy-7-methylimidazo[1,2-a]pyridine).

    • In a 96-well plate, add a fixed concentration of radioligand to each well.

    • Add the test compound dilutions to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.[8] The optimal time and temperature need to be determined empirically for each receptor-ligand system.

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand will be retained on the filter, while the free radioligand will pass through.

    • Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Causality Behind Experimental Choices
  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to provide a good signal-to-noise ratio.

  • Separation Method: Rapid filtration is crucial to prevent dissociation of the radioligand-receptor complex during the separation step.

  • Non-specific Binding Control: This is essential to differentiate true receptor binding from binding to other components of the assay system (e.g., the filter plate).[10]

Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

Fluorescence Polarization (FP) is a powerful, homogeneous assay technique widely used in drug discovery for studying molecular interactions.[11][12] It is particularly well-suited for high-throughput screening (HTS) due to its simplicity and lack of separation steps.[13]

Scientific Principles

The principle of FP is based on the rotational motion of fluorescent molecules in solution.[11][14] When a small fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution before it emits light. This rapid rotation results in the emission of depolarized light. However, when the tracer binds to a much larger molecule (the protein target), its rotational motion is significantly slowed down. As a result, the emitted light remains largely polarized.[15] The change in polarization is directly proportional to the fraction of the tracer that is bound to the protein.[14]

In a competitive FP assay, a fixed concentration of the fluorescent tracer and the target protein are incubated with increasing concentrations of a non-fluorescent competitor (our test compound). The competitor will displace the tracer from the protein's binding site, leading to a decrease in fluorescence polarization.

Experimental Workflow

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tracer_Prep Fluorescent Tracer Preparation Mixing Mixing: Tracer + Protein + Compound in Microplate Tracer_Prep->Mixing Protein_Prep Target Protein Dilution Protein_Prep->Mixing Compound_Prep Test Compound Dilution Series Compound_Prep->Mixing Incubation Incubation to Reach Equilibrium Mixing->Incubation Measurement Measurement of Fluorescence Polarization Incubation->Measurement Competition_Curve Generate Competition Curve Measurement->Competition_Curve IC50_Ki_Calculation Calculate IC50 and Ki Values Competition_Curve->IC50_Ki_Calculation SPR_Workflow cluster_prep Preparation cluster_assay Assay Cycle cluster_analysis Data Analysis Immobilization Immobilization of Target Protein on Sensor Chip Association Association Phase: Flow Analyte over Surface Immobilization->Association Analyte_Prep Analyte (Test Compound) Dilution Series Analyte_Prep->Association Dissociation Dissociation Phase: Flow Buffer over Surface Association->Dissociation Sensorgram_Fitting Fit Sensorgrams to a Binding Model Association->Sensorgram_Fitting Regeneration Regeneration of Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram_Fitting Regeneration->Association Next Cycle Kinetic_Parameters Determine kon, koff, and KD Sensorgram_Fitting->Kinetic_Parameters

Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: SPR Analysis of Small Molecule Binding
  • Ligand Immobilization:

    • Select a suitable sensor chip based on the properties of the target protein.

    • Activate the sensor surface chemistry (e.g., amine coupling).

    • Inject the purified target protein over the activated surface to covalently immobilize it.

    • Deactivate any remaining active groups on the surface.

  • Analyte Injection and Data Collection:

    • Prepare a series of dilutions of the test compound in a suitable running buffer.

    • Inject the analyte dilutions sequentially over the immobilized ligand surface, starting with the lowest concentration. Each injection cycle consists of:

      • Association Phase: The analyte flows over the surface, and binding is monitored.

      • Dissociation Phase: Running buffer is flowed over the surface, and the dissociation of the analyte is monitored.

    • After each cycle, the surface may need to be regenerated with a specific solution to remove any remaining bound analyte.

  • Data Analysis:

    • The resulting sensorgrams are processed by subtracting the signal from a reference surface (to correct for bulk refractive index changes and non-specific binding).

    • The processed sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's software.

    • This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Causality Behind Experimental Choices
  • Label-Free Detection: This is a major advantage as it avoids any potential interference from a label and the need to synthesize labeled compounds. [16]* Real-Time Monitoring: The ability to monitor binding as it happens provides valuable kinetic information that is not available from endpoint assays. [17]* Immobilization Strategy: The choice of immobilization chemistry is crucial to ensure that the target protein remains active and its binding site is accessible.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. [18]It is considered a gold standard for characterizing biomolecular interactions because it provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). [19]

Scientific Principles

ITC measures the heat change that occurs when two molecules interact. The experiment is performed in a highly sensitive calorimeter containing a sample cell and a reference cell. The sample cell contains the target protein, and a syringe is filled with the small molecule ligand (e.g., 5-Methoxy-7-methylimidazo[1,2-a]pyridine). Small aliquots of the ligand are injected into the sample cell, and the heat released or absorbed upon binding is measured by the instrument. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases until only the heat of dilution is observed. The resulting data is plotted as the heat change per injection versus the molar ratio of ligand to protein. This binding isotherm can be fitted to a binding model to determine the thermodynamic parameters of the interaction.

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis Protein_Prep Purified Protein in Sample Cell Titration Sequential Injections of Ligand into Protein Solution Protein_Prep->Titration Ligand_Prep Ligand (Test Compound) in Syringe Ligand_Prep->Titration Heat_Measurement Measurement of Heat Change after Each Injection Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Thermodynamic_Parameters Determine KD, n, ΔH, and ΔS Binding_Isotherm->Thermodynamic_Parameters

Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol: ITC Measurement of Binding Thermodynamics
  • Sample Preparation:

    • Purify the target protein and the small molecule ligand to a high degree.

    • Dialyze both the protein and the ligand extensively against the same buffer to minimize buffer mismatch effects, which can generate large heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, the injection volume, and the spacing between injections.

    • Perform an initial injection to account for any initial mixing effects, and then proceed with a series of injections (typically 20-30).

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting process will yield the values for KD, n, and ΔH. The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(KA)), where KA = 1/KD.

Causality Behind Experimental Choices
  • Direct Measurement: ITC is a direct measurement of the heat of binding, requiring no modification or labeling of the interactants. [18]* Thermodynamic Information: The ability to obtain a complete thermodynamic signature of the interaction provides deep insights into the driving forces of binding (enthalpic vs. entropic). * Stoichiometry Determination: ITC is one of the few techniques that can accurately determine the stoichiometry of the binding interaction. [18]

Comparison of Binding Assay Techniques

FeatureRadioligand BindingFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures displacement of a radiolabeled ligandMeasures changes in the rotational motion of a fluorescent probeMeasures changes in refractive index due to mass changes on a sensor surfaceMeasures the heat released or absorbed during binding
Labeling Required Yes (radiolabel on probe)Yes (fluorophore on probe)NoNo
Throughput Medium to HighHighMediumLow
Information Obtained Affinity (Ki)Affinity (Ki)Affinity (KD), Kinetics (kon, koff), SpecificityAffinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Sensitivity Very HighHighHighMedium
Sample Consumption LowLowLow (analyte), High (ligand for immobilization)High
Key Advantage "Gold standard" for receptor pharmacologyHomogeneous, fast, and suitable for HTSReal-time, label-free kinetic dataComplete thermodynamic profile of the interaction
Key Limitation Use of radioactivity, requires separation stepRequires a suitable fluorescent probe, prone to interferenceRequires immobilization of one interactant, potential for artifactsLow throughput, requires large amounts of pure sample

Conclusion: A Multi-faceted Approach to Confident Binding Characterization

The characterization of the binding of a novel compound like 5-Methoxy-7-methylimidazo[1,2-a]pyridine to its biological target is a critical step in the drug discovery pipeline. As we have seen, no single technique can provide a complete picture of the binding event. Each of the assays discussed in this guide offers a unique set of advantages and provides complementary information.

A robust cross-validation strategy should be employed to build a confident and comprehensive understanding of the compound's binding properties. For instance, a high-throughput FP screen could be used to identify initial hits, which are then confirmed and characterized in more detail using SPR to obtain kinetic information and ITC to understand the thermodynamic driving forces of the interaction. Radioligand binding assays can serve as an orthogonal method to validate the affinity in a more physiological setting, especially for well-characterized receptor systems.

By integrating the data from these orthogonal assays, researchers can build a strong, self-validating case for the specific and meaningful interaction of 5-Methoxy-7-methylimidazo[1,2-a]pyridine with its target, paving the way for further development and optimization. This multi-faceted approach, grounded in sound scientific principles and meticulous experimental execution, is the hallmark of rigorous and successful drug discovery.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • nanomicronspheres. (2025, April 29).
  • Casarotto, D. S., et al. (n.d.). Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different. PMC.
  • BPS Bioscience. (n.d.).
  • Velazquez-Campoy, A., & Freire, E. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Hanson, S. M., et al. (2007, January 15). Structural determinants for high-affinity zolpidem binding to GABA-A receptors. PubMed.
  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Almirante, N., et al. (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Keller, S., et al. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
  • BPS Bioscience. (n.d.).
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Gugolati, G., et al. (2011, September 15). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Zhang, J., et al. (2020, September 20). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC.
  • Kopp, C., et al. (n.d.). Mechanism of action of the hypnotic zolpidem in vivo. PMC - NIH.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • ACS Publications. (2008, October 30). Structural Requirements for Eszopiclone and Zolpidem Binding to the γ-Aminobutyric Acid Type-A (GABAA) Receptor Are Different. Journal of Medicinal Chemistry.
  • Zhang, J., & Xie, Z. (n.d.). GPCR-radioligand binding assays. PubMed.
  • Wikipedia. (n.d.).
  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • Emerald Cloud Lab. (2025, September 5).
  • Frontiers. (2019, January 8). Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons.
  • Asian Journal of Chemistry. (2025, May 27).
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Meso Scale Discovery. (n.d.). An ECL Multiplexed Assay for GPCRs.
  • ACS Publications. (2017, July 21). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2025, November 28).
  • Bentham Science Publishers. (n.d.).
  • PubMed. (2017, August 1).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-7-methylimidazo[1,2-a]pyridine

This document provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-7-methylimidazo[1,2-a]pyridine. Tailored for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-7-methylimidazo[1,2-a]pyridine. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with field-proven insights to ensure the safe handling and disposal of this chemical compound. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Hazard Assessment and Chemical Profile

Inferred Hazardous Characteristics:

  • Toxicity: Pyridine and its derivatives are generally considered harmful if swallowed, inhaled, or absorbed through the skin.[1] They can cause irritation to the skin, eyes, and respiratory tract.[1][2]

  • Reactivity: While generally stable, imidazo[1,2-a]pyridines can react with strong oxidizing agents and acids.[3] In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be released.[4]

  • Environmental Hazard: Many organic solvents and heterocyclic compounds are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Therefore, the discharge of 5-Methoxy-7-methylimidazo[1,2-a]pyridine into sewer systems or the environment must be strictly avoided.[5]

Parameter Inferred Information Primary Concerns
Physical State SolidDust formation and inhalation
Solubility Likely soluble in organic solventsPotential for environmental contamination if not contained
Toxicity Class Likely harmful (Oral, Dermal, Inhalation)Acute and chronic health effects
Reactivity Incompatible with strong oxidizers and acidsPotential for hazardous reactions
Environmental Fate Potentially harmful to aquatic lifeLong-term environmental damage

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling 5-Methoxy-7-methylimidazo[1,2-a]pyridine, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls:

  • Fume Hood: All handling and preparation for disposal of 5-Methoxy-7-methylimidazo[1,2-a]pyridine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves. Given the lack of specific data for this compound, nitrile gloves may not be sufficient. It is advisable to consult glove manufacturer compatibility charts for pyridine-like compounds or double-glove.[3]

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should also be worn.[6]

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Step-by-Step Disposal Procedures

The proper disposal of 5-Methoxy-7-methylimidazo[1,2-a]pyridine is governed by local, state, and federal regulations.[7] The following procedures provide a general framework and must be adapted to comply with your institution's specific Chemical Hygiene Plan (CHP).[8]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]

  • Designate a Waste Stream: 5-Methoxy-7-methylimidazo[1,2-a]pyridine waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof closure is recommended.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Methoxy-7-methylimidazo[1,2-a]pyridine," and the associated hazards (e.g., "Toxic").[7] The accumulation start date must also be recorded on the label.[7]

Disposal of Small Quantities (Research Scale)

For small quantities of pure compound or solutions:

  • Transfer: Carefully transfer the waste into the designated hazardous waste container inside a chemical fume hood.

  • Rinsing: Triple rinse the original container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and added to the hazardous waste container.[5]

  • Container Closure: Securely close the waste container. Do not leave it open.[12]

  • Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.[12] This area should be well-ventilated and provide secondary containment.[10]

Disposal of Contaminated Materials

Items such as gloves, absorbent pads, and weighing paper that are contaminated with 5-Methoxy-7-methylimidazo[1,2-a]pyridine must also be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a separate, clearly labeled hazardous waste bag or container.

  • Segregation: Do not mix this solid waste with non-hazardous trash.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.

  • Containment: For small spills within a fume hood, contain the spill using an absorbent material like vermiculite or a chemical spill pillow.[13]

  • Neutralization (if applicable and safe): Due to the lack of specific reactivity data, neutralization is not recommended without further information.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled compound using non-sparking tools and place it in a labeled hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

  • Reporting: Report all spills to the appropriate institutional personnel as required by your facility's policies.

Final Disposal Pathway

All collected hazardous waste containing 5-Methoxy-7-methylimidazo[1,2-a]pyridine must be disposed of through a licensed hazardous waste disposal company. The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with flue gas scrubbing.[5]

Logical Workflow for Disposal Decision Making

DisposalWorkflow cluster_assessment 1. Assessment cluster_preparation 2. Preparation cluster_procedure 3. Procedure cluster_storage 4. Storage & Disposal Start Identify Waste (5-Methoxy-7-methyl- imidazo[1,2-a]pyridine) HazardID Consult SDS/Infer Hazards (Toxic, Reactive, Environmental) Start->HazardID PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) HazardID->PPE Container Prepare Labeled, Compatible Hazardous Waste Container HazardID->Container Transfer Transfer Waste in Fume Hood PPE->Transfer Segregate Segregate Waste (Pure compound, solutions, contaminated solids) Container->Segregate Segregate->Transfer Rinse Triple Rinse Empty Containers Transfer->Rinse CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate Seal Securely Seal Container CollectRinsate->Seal Store Store in Designated Accumulation Area Seal->Store Disposal Arrange for Pickup by Licensed Waste Vendor Store->Disposal

Caption: Decision workflow for the proper disposal of 5-Methoxy-7-methylimidazo[1,2-a]pyridine.

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